molecular formula C10H10Cl3NO3S B2938663 Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate CAS No. 2580184-01-4

Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate

Cat. No. B2938663
CAS RN: 2580184-01-4
M. Wt: 330.6
InChI Key: ZLVBZTZBLIMLOB-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate” is a chemical compound with the CAS Number: 2580184-01-4 . It has a molecular weight of 330.62 .


Molecular Structure Analysis

The IUPAC Name for this compound is methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate . The InChI Code for this compound is 1S/C10H10Cl3NO3S/c1-4(15)14-6(10(16)17-2)3-5-7(11)9(13)18-8(5)12/h6H,3H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is available in powder form . . The compound is stable at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimalarial Activity : A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds related to quinoline, focusing on quantitative structure-activity relationships. These compounds showed promising activity against resistant strains of Plasmodium berghei in mice and demonstrated potential for extended protection against infection, encouraging clinical trials in humans (Werbel et al., 1986).

  • Antitumor Activities : Jing (2011) synthesized derivatives of tyrosine methyl and ethyl esters, exhibiting selective antitumor activities. This study indicates the potential of structurally complex esters in developing antitumor agents (Xiong Jing, 2011).

Chemical Synthesis and Characterization

  • Radiosynthesis for Metabolism Studies : Latli and Casida (1995) described the radiosynthesis of herbicide acetochlor and a safener, highlighting methods for studying their metabolism and mode of action (B. Latli & J. Casida, 1995).

  • Responsive DNA-Binding Polymers : Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative, demonstrating its binding to DNA and forming polyplexes. This study explores the polymer's potential use in theranostic gene delivery (Analyn C. Carreon et al., 2014).

Mechanism of Action and Metabolism

  • Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes, contributing to understanding the metabolic pathways and potential toxicological effects (S. Coleman et al., 2000).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3S/c1-4(15)14-6(10(16)17-2)3-5-7(11)9(13)18-8(5)12/h6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBZTZBLIMLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(SC(=C1Cl)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate

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